molecular formula C10H12S B8579557 3-(Cyclohex-1-en-1-yl)thiophene CAS No. 76441-42-4

3-(Cyclohex-1-en-1-yl)thiophene

Cat. No.: B8579557
CAS No.: 76441-42-4
M. Wt: 164.27 g/mol
InChI Key: TXXFGIXDZFZXKD-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)thiophene (CAS# 76441-42-4) is a high-purity chemical compound with the molecular formula C10H12S and a molecular weight of 164.267 g/mol. This heterocyclic building block features a thiophene ring linked to a cyclohexene moiety, making it a valuable intermediate in medicinal chemistry and pesticide research. Its primary research application is as a key synthetic precursor. The compound serves as a core structure in the development of novel thiophene-containing molecules. Thiophene derivatives are recognized as privileged pharmacophores in drug discovery, ranking 4th among U.S. FDA-approved sulfur-containing small-molecule drugs over the last decade . Specifically, this compound has been utilized in the synthesis of complex molecules like 1-methyl-N-(2-(cyclohex-1-en-1-yl)thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, demonstrating its role in creating potential antifungal agents . The compound's reactivity allows for further functionalization, including electrophilic aromatic substitution reactions, which are faster in thiophene systems than in benzene derivatives due to their electron density . This product is intended For Research Use Only and is strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

76441-42-4

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

3-(cyclohexen-1-yl)thiophene

InChI

InChI=1S/C10H12S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h4,6-8H,1-3,5H2

InChI Key

TXXFGIXDZFZXKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Substituent Synthesis Method Molar Mass (g/mol) Regioregularity (%) Thermal Stability (°C)
Poly[3-(6-chlorohexyl)thiophene] Chlorohexyl Oxidative Polymerization ~15,000 78 280
Poly[3-(6-bromohexyl)thiophene] Bromohexyl Oxidative Polymerization ~18,500 85 265
3-Thiophenylboronic Acid Boronic Acid Suzuki Coupling 161.06 N/A 200
Thiophene with EWGs (COMe) Carbonyl Methyl TFA-H₂O Reaction ~220 N/A 240

Data synthesized from .

Table 2: Instrumentation for Characterization

Instrument/Model Application Reference
Scanning Electron Microscope Morphological analysis of polymers
Thermogravimetric Analyzer Thermal degradation profiling
¹H-NMR Spectroscopy Regioregularity determination
X-ray Diffractometer Crystallinity assessment

Research Findings and Implications

  • Substituent-Driven Reactivity : Halogenated alkyl chains (Cl, Br) enhance regioregularity in polymers compared to bulkier cyclohexenyl groups, which may hinder chain alignment .
  • Electronic Tuning : Cyclohexenyl substituents introduce steric effects that reduce crystallinity but improve solubility, critical for solution-processable organic semiconductors .
  • Synthetic Challenges : Functionalization with EWGs requires stringent conditions (e.g., TFA-H₂O), whereas alkylation is more straightforward but sensitive to halogen choice .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(cyclohex-1-en-1-yl)thiophene, and how are yields maximized?

  • The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a two-step protocol involving alkylation (e.g., using iodomethane) followed by silica gel purification (98:2–92:8 hexanes/EtOAc) achieved 70% yield over two steps . Key parameters include temperature control (e.g., room temperature for alkylation), solvent selection, and reaction time. Continuous flow reactors may enhance efficiency in scaled-up syntheses .

Q. How is this compound characterized structurally and spectroscopically?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry. For instance, 1H^1H NMR peaks at δ 7.27 (dd, J=4.9,2.9HzJ = 4.9, 2.9 \, \text{Hz}) and δ 6.99 (d, J=4.9HzJ = 4.9 \, \text{Hz}) indicate thiophene ring protons, while cyclohexene protons appear at δ 2.42–1.62 (m) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+Na+^+] at m/z 255.0822 for derivatives) .
  • X-ray Crystallography : Resolves bond angles and disorder in cyclohexene substituents (e.g., site occupancies = 0.562 and 0.438 in related compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in substitution reaction outcomes for thiophene derivatives?

  • Conflicting reactivity (e.g., bromine vs. chlorine substituents) can arise from steric/electronic effects. For example, bromine in 3-(4-bromobutyl)thiophene enhances nucleophilic substitution rates compared to chlorine analogs. Methodological solutions include:

  • Kinetic Studies : Compare reaction rates under identical conditions .
  • DFT Calculations : Predict reactive sites (e.g., sulfur in thiophene vs. cyclohexene double bonds) using B3LYP or CAM-B3LYP functionals .

Q. How do electronic properties of this compound derivatives influence material science applications?

  • The thiophene ring contributes to π-conjugation, enabling use in organic semiconductors. Key analyses include:

  • UV-Vis Spectroscopy : Lambert-Beer plots (e.g., λmax ~350 nm for oligophenothiazine derivatives) reveal optical bandgaps .
  • Frontier Molecular Orbital (FMO) Analysis : TD-DFT calculations (e.g., HOMO-LUMO gaps of 2.8–3.1 eV) guide design of conductive polymers .

Q. What methodologies assess the biological activity of thiophene derivatives, and how are mechanisms validated?

  • In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli. For example, IC50 values <10 μM suggest therapeutic potential .
  • Molecular Docking : Simulates interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Pharmacokinetic Studies : Lipophilicity (logP) is calculated via HPLC to predict membrane permeability .

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